
Thioacetate
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Overview
Description
Thioacetate (CH₃C(O)SH) is a sulfur-containing organic compound characterized by a thioester functional group. It serves as a versatile intermediate in organic synthesis, enabling the introduction of thiol groups via hydrolysis . This compound derivatives, such as methyl this compound (CH₃C(O)SCH₃) and S-ethyl this compound (CH₃C(O)SC₂H₅), are notable for their roles in pharmaceuticals, agrochemicals, and flavor chemistry due to their reactivity and odor profiles .
Scientific Research Applications
Pharmaceutical Applications
Thioacetate plays a crucial role in the pharmaceutical industry, primarily as a precursor for the synthesis of various bioactive compounds.
Key Uses:
- Antibiotics Production: Thioacetic acid is instrumental in synthesizing antibiotics, particularly from the carbapenem family. Its reactivity allows for the introduction of sulfur into antibiotic structures, enhancing their efficacy .
- Drug Development: Compounds like this compound derivatives are being explored as potential antiviral agents. For instance, a derivative known as ST7612AA1 has shown promise in inducing HIV reactivation .
- Synthesis of Analgesics: this compound is used in the synthesis of paracetamol from 4-nitrophenol or 4-nitroanisole through a series of nucleophilic substitutions, demonstrating its utility in developing analgesic medications .
Agrochemical Applications
This compound derivatives are also significant in agrochemicals, where they function as intermediates for various additives.
Key Uses:
- Pesticide Formulation: Thioacetic acid is utilized to introduce sulfur atoms into pesticide structures, enhancing their biological activity and stability.
- Fertilizers: The compound is involved in the development of sulfur-containing fertilizers that improve soil health and crop yield .
Organic Synthesis
This compound is widely employed in organic chemistry for synthesizing various compounds due to its high nucleophilicity and ability to form thiol groups.
Key Uses:
- Synthesis of Thioesters: this compound esters can be hydrolyzed to produce thiols, which are essential in many organic reactions. This process often involves using potassium this compound as a reagent to introduce thiol functionalities into organic molecules .
- Glycosylation Reactions: An improved method for synthesizing glycosyl thioacetates has been developed, allowing for more efficient formation of glycosidic bonds in carbohydrate chemistry .
Data Table: Summary of Applications
Application Area | Specific Use Case | Compound Involved |
---|---|---|
Pharmaceuticals | Synthesis of antibiotics | Thioacetic acid |
Development of antiviral therapies | ST7612AA1 | |
Synthesis of analgesics | Paracetamol | |
Agrochemicals | Pesticide formulation | Thioacetic acid |
Fertilizer development | Sulfur-containing compounds | |
Organic Synthesis | Synthesis of thioesters | Potassium this compound |
Glycosylation reactions | Glycosyl thioacetates |
Case Study 1: Antiviral Activity
A study investigated the antiviral effects of this compound derivatives against HIV. The compound ST7612AA1 was identified as a potent inducer of HIV reactivation, showcasing the potential for this compound-based compounds in developing new antiviral therapies .
Case Study 2: Antibiotic Synthesis
Research demonstrated that thioacetic acid could effectively facilitate the synthesis of carbapenem antibiotics. The introduction of sulfur via this compound improved the biological activity and stability of these drugs, highlighting its importance in pharmaceutical chemistry .
Case Study 3: Organic Synthesis Innovations
An innovative approach to synthesize glycosyl thioacetates involved using per-O-acetylated glycoses reacting with potassium this compound. This method improved yields significantly compared to traditional methods, illustrating the efficiency of this compound in organic synthesis .
Q & A
Q. Basic: What are the key challenges in synthesizing thioacetate derivatives, and how can they be methodologically addressed?
Answer:
Synthesis of this compound derivatives often faces challenges such as low yields due to competing side reactions (e.g., radical addition leading to byproducts) and purification difficulties caused by irreversible adsorption to silica gel . To mitigate these:
- Optimize reaction conditions : Adjust UV exposure time to balance product formation and side reactions. For example, prolonged UV exposure increases this compound yield but also generates more byproducts; iterative trials (10 minutes to 24 hours) are recommended to identify optimal timing .
- Use control experiments : Validate synthetic pathways by replicating reactions with simpler substrates (e.g., nonene to nonane this compound) under identical conditions to confirm procedural accuracy .
Q. Advanced: How can NMR spectroscopy distinguish this compound functional groups from other acetylated moieties in complex molecules?
Answer:
this compound groups exhibit distinct NMR signatures compared to oxygen-based acetates:
- ¹H NMR : this compound protons resonate at ~2.35 ppm, deshielded relative to acetate protons (2.08–2.17 ppm) due to sulfur’s electronegativity .
- ¹³C NMR : this compound carbonyl carbons appear at δ ~194.0 ppm, significantly downfield from acetate carbonyls (δ ~170 ppm) .
- Validation : Combine with mass spectrometry (e.g., m/z 337 for this compound) to confirm structural assignments .
Q. Basic: What safety protocols are critical when handling potassium this compound in laboratory settings?
Answer:
Potassium this compound (CAS 10387-40-3) requires stringent safety measures:
- Personal protective equipment (PPE) : Use gloves, protective eyewear, and respiratory masks to avoid skin/eye contact and inhalation .
- Storage : Store in cool, dry conditions to prevent degradation; avoid long-term storage due to potential hazardous byproduct formation .
- Waste disposal : Segregate waste and engage certified professionals for disposal to comply with environmental regulations .
Q. Advanced: How can researchers optimize copper-catalyzed C−S cross-coupling reactions involving this compound?
Answer:
Key methodological considerations for Cu-catalyzed reactions (e.g., coupling this compound with aryl halides):
- Catalyst selection : Use Cu(CF3SO3)₂ or Cu(CH₃CN)₄BF₄ for higher efficiency compared to CuI or CuCl .
- Additives : Include 1,10-phenanthroline to stabilize copper intermediates and improve reaction reproducibility .
- Solvent system : Optimize polar aprotic solvents (e.g., DMF) to enhance solubility of reactants and catalysts .
Q. Basic: What analytical techniques are essential for characterizing this compound-containing compounds?
Answer:
- Chromatography : Use reverse-phase HPLC to separate this compound derivatives from byproducts, especially when silica gel adsorption complicates purification .
- Spectroscopy : Combine ¹H/¹³C NMR (for functional group identification) and IR spectroscopy (to confirm S-acetyl stretches at ~1680 cm⁻¹) .
- Mass spectrometry : Employ high-resolution MS (e.g., ESI-MS) to validate molecular ions and fragmentation patterns .
Q. Advanced: How do reaction conditions influence the regioselectivity of this compound formation in carbohydrate chemistry?
Answer:
Regioselectivity in carbohydrate-thioacetate synthesis depends on:
- Protecting groups : Use orthogonal protecting groups (e.g., acetates vs. benzyl ethers) to direct this compound installation to specific hydroxyl positions .
- Temperature : Lower temperatures (0–5°C) favor kinetic control, while higher temperatures promote thermodynamic products .
- Catalysis : Acidic conditions (e.g., BF₃·Et₂O) facilitate carbocation intermediates, enabling nucleophilic attack by potassium this compound .
Q. Basic: What role does this compound play in prebiotic chemistry, and how can this be experimentally modeled?
Answer:
this compound is hypothesized as a precursor to acetyl-CoA in hydrothermal vent environments . Experimental approaches include:
- Simulated vent conditions : React methyl this compound with phosphorylating agents under high-temperature/pressure to synthesize acetyl phosphate, a precursor to ATP .
- pH modulation : Study this compound stability and reactivity in neutral vs. acidic conditions to mimic prebiotic aqueous environments .
Q. Advanced: How can researchers reconcile conflicting data in this compound synthesis yields across studies?
Answer:
Contradictory yield data often arise from variations in:
- Reagent purity : Ensure potassium this compound is anhydrous and free of degradation products, as moisture accelerates hydrolysis .
- Catalyst loading : Systematically vary Cu catalyst concentrations (e.g., 5–20 mol%) to identify stoichiometric thresholds for optimal yields .
- Reaction monitoring : Use in situ techniques (e.g., FTIR or GC-MS) to track intermediate formation and adjust conditions dynamically .
Q. Basic: What are the applications of this compound derivatives in materials science?
Answer:
this compound-functionalized compounds are used in:
- Polymer chemistry : As cross-linking agents for thiol-ene click reactions to create hydrogels or conductive polymers .
- Nanomaterials : Modify metal surfaces (e.g., ruthenium complexes) via thiolate linkages for catalytic or photoelectrochemical applications .
Q. Advanced: How can computational methods complement experimental studies on this compound reactivity?
Answer:
- DFT calculations : Model transition states to predict regioselectivity in nucleophilic substitutions (e.g., this compound vs. acetate attack) .
- Molecular dynamics : Simulate solvent effects on reaction kinetics, particularly in polar aprotic media .
- Docking studies : Explore this compound-enzyme interactions (e.g., acetyltransferase mimics) to design biocatalytic pathways .
Comparison with Similar Compounds
Stability and Reactivity
Thioacetate derivatives exhibit distinct stability compared to other thiocarboxylates and phosphinates. For instance, dimethyl(thioacetato)tin chloride demonstrates exceptional thermal stability, unlike other thiocarboxylato complexes that undergo rapid hydrolysis . In contrast, thiobenzoates (e.g., ArC(O)S-) often show lower stability under hydrolytic conditions. Hydrolysis of this compound to mercaptans (RSH) is controllable using NaOH in methanol, a method widely employed in deprotection reactions . Thiobenzoates, however, may require harsher conditions due to their aromatic stabilization, leading to slower reaction kinetics .
Key Data:
Compound | Hydrolysis Rate (RT) | Stability Under Heat | Reference |
---|---|---|---|
This compound | Moderate | High | |
Thiobenzoate | Slow | Moderate | |
Phosphinate | Fast | Low |
Chemical and Substrate Specificity
Thioacetates and their analogs show substrate preferences in enzymatic reactions. For example, phenyl this compound is hydrolyzed by insect cholinesterases but less efficiently than acetylthiocholine, indicating differing binding affinities . In self-assembled monolayers (SAMs), this compound cleavage (e.g., C11TA) produces free thiols for protein immobilization, a process critical in biosensor development .
Hydrolysis Efficiency:
Substrate | Enzyme Source | Hydrolysis Rate | Reference |
---|---|---|---|
Acetylthiocholine | Insect cholinesterase | High | |
Phenyl this compound | Insect cholinesterase | Moderate |
Market and Industrial Demand
The global potassium this compound market is projected to grow at a 5.2% CAGR (2024–2030), driven by pharmaceutical and agricultural applications . Its demand surpasses niche thiobenzoates due to cost-effectiveness and versatility in drug synthesis (e.g., pleuromutilin antibiotics) .
Properties
CAS No. |
29632-72-2 |
---|---|
Molecular Formula |
C2H3OS- |
Molecular Weight |
75.11 g/mol |
IUPAC Name |
ethanethioate |
InChI |
InChI=1S/C2H4OS/c1-2(3)4/h1H3,(H,3,4)/p-1 |
InChI Key |
DUYAAUVXQSMXQP-UHFFFAOYSA-M |
SMILES |
CC(=O)[S-] |
Canonical SMILES |
CC(=O)[S-] |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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